molecular formula C9H6BrF3O2 B009828 Methyl 4-bromo-3-(trifluoromethyl)benzoate CAS No. 107317-58-8

Methyl 4-bromo-3-(trifluoromethyl)benzoate

Cat. No.: B009828
CAS No.: 107317-58-8
M. Wt: 283.04 g/mol
InChI Key: DTVRLJMSCKUEEN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is a derivative of benzoic acid, featuring a bromine atom and a trifluoromethyl group attached to the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-(trifluoromethyl)benzoate can be synthesized through the esterification of 4-bromo-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as thionyl chloride . The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 4-amino-3-(trifluoromethyl)benzoate or 4-thio-3-(trifluoromethyl)benzoate.

    Reduction: Formation of 4-bromo-3-(trifluoromethyl)benzyl alcohol.

    Oxidation: Formation of 4-bromo-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-(trifluoromethyl)benzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 4-bromo-2-fluorobenzoate
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

Methyl 4-bromo-3-(trifluoromethyl)benzoate is unique due to the presence of both a bromine atom and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions .

Properties

IUPAC Name

methyl 4-bromo-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVRLJMSCKUEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447393
Record name Methyl 4-bromo-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107317-58-8
Record name Methyl 4-bromo-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-bromo-3-(trifluoromethyl)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4-bromo-3-(trifluoromethyl)benzoic acid (Acceledev 000625, 15 g; 55.76 mmol) in MeOH (300 mL) at RT was added dropwise thionyl chloride (16.18 mL; 223.04 mmol) over 15 min. The reaction mixture was stirred at RT for 12 hours. The solvent was concentrated and the crude residue was diluted with EtOAc (500 mL). The organic layer was washed with a saturated aqueous solution of NaHCO3 (200 mL), water (200 mL), brine (200 mL), dried over MgSO4 and concentrated affording the title compound as an orange solid (14.80 g, 94%). 1H NMR (DMSO-d6, 300 MHz) δ 8.26 (m, 1H), 8.14-8.13 (m, 2H), 3.93 (s, 3H). HPLC (Method A) Rt 4.71 min (Purity: 99.0%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
16.18 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

Thionyl chloride (16.2 mL; 223 mmol; 4 eq.) was added to a suspension of 4-bromo-3-(trifluoromethyl)benzoic acid (15 g; 55.8 mmol; 1 eq.) in MeOH (300 mL) and the reaction mixture was stirred at room temperature for 16 hours.
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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